molecular formula C20H27N3O2S B2870061 1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone CAS No. 1105232-61-8

1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2870061
CAS No.: 1105232-61-8
M. Wt: 373.52
InChI Key: NFBKORBUMCJSDO-UHFFFAOYSA-N
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Description

1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a phenoxyethanone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a piperazine derivative under basic conditions. Finally, the phenoxyethanone moiety is attached through an etherification reaction, where the phenol derivative reacts with an appropriate alkylating agent in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and the nucleophilic substitution steps, as well as the use of high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential antimicrobial agent due to the presence of the thiazole ring.

    Medicine: As a potential drug candidate for the treatment of various diseases, including cancer and bacterial infections.

    Industry: As an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 1-(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenoxyethanone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thiazole ring may interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The piperazine ring may interact with neurotransmitter receptors, leading to potential effects on the central nervous system .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-20(2,3)17-15-26-18(21-17)13-22-9-11-23(12-10-22)19(24)14-25-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBKORBUMCJSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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